molecular formula C11H10N2 B074921 Dipyridin-2-ylmethane CAS No. 1132-37-2

Dipyridin-2-ylmethane

Cat. No.: B074921
CAS No.: 1132-37-2
M. Wt: 170.21 g/mol
InChI Key: JVYGSYTXAREMJK-UHFFFAOYSA-N
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Description

Dipyridin-2-ylmethane is an organic compound with the molecular formula C11H10N2. It is characterized by the presence of two pyridine rings attached to a central methylene group. This compound is known for its ability to act as a bidentate ligand, forming stable complexes with various transition metals. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipyridin-2-ylmethane can be synthesized through several methods. One common approach involves the reaction of di-2-pyridyl ketone with reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group into a methylene group, yielding this compound. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like ethanol or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, to facilitate the reduction of di-2-pyridyl ketone under hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dipyridin-2-ylmethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form di-2-pyridyl ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: As mentioned earlier, this compound can be synthesized through the reduction of di-2-pyridyl ketone.

    Substitution: The pyridine rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in ethanol or tetrahydrofuran.

    Substitution: Nitrating agents like nitric acid for nitration; halogenating agents like bromine for halogenation.

Major Products Formed:

    Oxidation: Di-2-pyridyl ketone.

    Reduction: this compound.

    Substitution: Various substituted this compound derivatives, depending on the functional groups introduced.

Scientific Research Applications

Dipyridin-2-ylmethane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: this compound derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: this compound and its derivatives are used in the development of materials with specific optical and electronic properties, such as luminescent materials and molecular sensors.

Comparison with Similar Compounds

    2,2’-Bipyridine: Like dipyridin-2-ylmethane, 2,2’-bipyridine is a bidentate ligand with two pyridine rings. in 2,2’-bipyridine, the pyridine rings are directly connected by a single bond, whereas in this compound, they are connected by a methylene group.

    1,10-Phenanthroline: This compound also features two nitrogen atoms capable of coordinating with metal ions. It has a more rigid structure compared to this compound due to the fused ring system.

Uniqueness of this compound: The presence of a methylene group in this compound provides greater flexibility in its structure compared to 2,2’-bipyridine and 1,10-phenanthroline. This flexibility can influence the coordination geometry and reactivity of the metal complexes formed with this compound, making it a unique and valuable ligand in various applications.

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYGSYTXAREMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150317
Record name Pyridine, 2,2'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-37-2
Record name 2,2′-Methylenebis[pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,2'-methylenebis-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,2'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine, 2,2'-methylenebis
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of π systems like phenyl, allyl, and ethynyl groups into the dipyridin-2-ylmethane ether ligands influence the luminescent properties of the resulting iridium complexes?

A1: The research [] demonstrates that incorporating conjugated π systems, such as phenyl, allyl, and ethynyl groups, between the this compound chelating portion and the terminal nitrogen-containing group significantly impacts the luminescence of the resulting iridium complexes. These π systems act as "molecular wires," extending the electronic conjugation within the ligand structure. This extension influences the energy levels within the complex, leading to a shift in the emitted light towards the blue region of the spectrum. Furthermore, DFT calculations confirm the significant role of these conjugated systems in dictating the optical and electrochemical properties of the final complexes.

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